molecular formula C10H11NO B112311 7-Amino-3,4-dihydronaphthalen-1(2h)-one CAS No. 22009-40-1

7-Amino-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B112311
CAS No.: 22009-40-1
M. Wt: 161.2 g/mol
InChI Key: IDNLVJHOEZJNHW-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of an amino group at the seventh position and a ketone group at the first position of the naphthalene ring system

Scientific Research Applications

7-Amino-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 7-amino-3,4-dihydronaphthalen-1(2H)-one involves the copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes. This reaction uses Togni’s reagent and trimethylsilyl cyanide (TMSCN) under mild conditions to produce the desired compound with high stereoselectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form naphthoquinones.

    Reduction: Reduction of the ketone group can lead to the formation of corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalenones depending on the reagents used.

Mechanism of Action

The mechanism of action of 7-amino-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 7-Amino-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a ketone group allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

7-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNLVJHOEZJNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316234
Record name 7-Amino-3,4-dihydronaphthalen-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22009-40-1
Record name 22009-40-1
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Record name 7-Amino-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-1,2,3,4-tetrahydronaphthalen-1-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7-Nitrotetralone (2.5 g, 13 mmol) was suspended in 50 mL of methanol and complete dissolution achieved by the addition of 10 mL of tetrahydrofuran. The solution was hydrogenated at room temperature and 20-30 psi over 100 mg of 10% Pd/C for 2 hours. The mixture was filtered through Celite, washed with methanol and evaporated to dryness under vacuum to afford 2.1 g (13 mmol, 100%) of the product. 1H NMR (300MHz, CDCl3): 2.09 (m,2H), 2.60 (t,6Hz,2H), 2.84 (t,6Hz,2H), 6.83 (m,1H), 7.06 (d,8Hz,1H), 7.32 (d,2Hz,1H). FAB-MS: calculated for C10H11NO 161; found 162 (M+H,100%).
Quantity
2.5 g
Type
reactant
Reaction Step One
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10 mL
Type
reactant
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50 mL
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solvent
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100 mg
Type
catalyst
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Yield
100%

Synthesis routes and methods III

Procedure details

A solution of 2 g (0.0105 mole) 7-nitro-1-tetralone in 120 ml ethanol was hydrogenated under <5 psi H2 pressure using Raney Ni as catalyst. The solution was filtered with the aid of super gel and concentrated under reduced pressure to give the 7-amino-1-tetralone.
Quantity
2 g
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reactant
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120 mL
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0 (± 1) mol
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catalyst
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Synthesis routes and methods IV

Procedure details

Ammonium formate (2 g), Pd/C (5%; 1 g), and formic acid (0.5 g; cat.) were added in that order to a solution of 7-nitro-1-tetralone (1.95 g; 10 mmol) in methanol (50 mL), and the mixture was stirred for 30 minutes. The solution was filtered, and the filtrate was concentrated. The remainder was soaked with methylene chloride (50+25 mL), and the mixture was filtered and concentrated. Yield 1.4 g (88%).
Quantity
2 g
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reactant
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0.5 g
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reactant
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1.95 g
Type
reactant
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Quantity
50 mL
Type
solvent
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Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 7-nitro-3,4-dihydro-1(2H)-naphthalenone (10.0 g, 52.3 mmol) in ethanol/water (4:1 mixture, 200 mL) was treated with iron (10.3 g), and ammonium chloride (1.1 g), stirred at 85° C. for 4 hours, and filtered. The filtrate was concentrated and the concentrate was dissolved in 400 mL of ethyl acetate, washed with brine (5×), dried (Na2SO4), filtered, and concentrated. The concentrate was treated with diethyl ether and filtered. The filter cake was washed with diethyl ether and dried under vacuum to provide 7.56 g of the desired product. The filtrate was concentrated to provide 0.39 g of additional product. MS (DCI) m/e 162 (M+H)+, 179 (M+NH4)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
200 mL
Type
solvent
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Name
Quantity
10.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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